2-Chloromethyl-1,3-dioxolane

Nucleophilic Substitution Reactivity Control Halogen Exchange

2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1), also known as chloroacetaldehyde ethylene acetal, is a chlorinated cyclic acetal with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol. This compound exists as a colorless to light yellow clear liquid at room temperature and is characterized by a boiling point of 157-158 °C, a density of 1.234 g/mL at 25 °C, and a refractive index of n20/D 1.449.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 2568-30-1
Cat. No. B1265877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-1,3-dioxolane
CAS2568-30-1
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESC1COC(O1)CCl
InChIInChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
InChIKeyIKZOMJGRWIOEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloromethyl-1,3-dioxolane CAS 2568-30-1: Technical Specifications and Core Chemical Identity


2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1), also known as chloroacetaldehyde ethylene acetal, is a chlorinated cyclic acetal with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol [1]. This compound exists as a colorless to light yellow clear liquid at room temperature [2] and is characterized by a boiling point of 157-158 °C, a density of 1.234 g/mL at 25 °C, and a refractive index of n20/D 1.449 . Its structural hallmark is the combination of a 1,3-dioxolane ring with a reactive chloromethyl substituent at the C2 position, which renders it a valuable electrophilic building block in organic synthesis [3].

Why 2-Chloromethyl-1,3-dioxolane Cannot Be Directly Replaced by Other Halomethyl-1,3-dioxolanes or Simple Aldehydes


Direct substitution of 2-chloromethyl-1,3-dioxolane with analogs such as the bromomethyl derivative (CAS 4360-63-8) or the parent aldehyde (chloroacetaldehyde) is not feasible without compromising reaction outcomes, as evidenced by differential boiling points, densities, and LogP values [1]. The chlorine atom confers a distinct reactivity profile—less reactive than the bromine analog, thereby enabling greater control in nucleophilic substitution reactions [2]. Moreover, the dioxolane ring functions as a protecting group for the aldehyde, preventing unwanted side reactions that would occur with the free aldehyde; the cyclic acetal remains stable under neutral and basic conditions but can be selectively cleaved under acidic conditions to release the reactive aldehyde functionality [3]. This combination of moderate electrophilicity and orthogonal protection makes 2-chloromethyl-1,3-dioxolane a uniquely balanced intermediate that cannot be simply swapped for a bromo analog (which may react too vigorously) or an unprotected aldehyde (which lacks chemoselectivity) [4].

Quantitative Differentiation Evidence for 2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1) Relative to Key Analogs


Moderate Electrophilicity Enables Controlled Nucleophilic Substitution Versus More Reactive Bromo Analog

2-Chloromethyl-1,3-dioxolane exhibits lower electrophilicity compared to 2-bromomethyl-1,3-dioxolane, providing greater reaction control in nucleophilic substitution processes. This difference is reflected in their respective LogP values: 0.5981 for the chloro derivative versus 0.28 for the bromo derivative [1]. The reduced reactivity of the chloro analog minimizes unwanted side reactions and allows for more precise functional group installation [2].

Nucleophilic Substitution Reactivity Control Halogen Exchange

Physical Property Differentiation: Boiling Point and Density Enable Distinct Process Engineering

2-Chloromethyl-1,3-dioxolane exhibits a boiling point of 157-158 °C and a density of 1.234 g/mL at 25 °C, which are significantly different from those of the bromo analog (boiling point ~178.7 °C, density ~1.6 g/cm³) . These differences are critical for downstream processing, including distillation and extraction, where the lower boiling point and density of the chloro compound can translate to reduced energy consumption and easier separation [1].

Physical Properties Process Engineering Separation Science

Validated Doxofylline Synthesis Yield: 88-90% Achievable with Chloro Derivative

In the synthesis of the bronchodilator doxofylline, 2-chloromethyl-1,3-dioxolane reacts with theophylline to yield the active pharmaceutical ingredient in a single step with reported yields of 88-90% [1]. This high efficiency is attributed to the optimal balance of electrophilicity and stability provided by the chloro substituent, which allows for clean alkylation without generating significant byproducts [2]. In contrast, the bromo analog, while more reactive, may lead to over-alkylation or decomposition, reducing yield and purity [3].

Pharmaceutical Synthesis Process Chemistry Doxofylline

Enhanced Selectivity Over Free Aldehyde in Multi-Step Syntheses

2-Chloromethyl-1,3-dioxolane functions as a protected aldehyde equivalent, enabling chemoselective transformations that are impossible with the free aldehyde, chloroacetaldehyde. The dioxolane ring remains intact under neutral and basic conditions, allowing reactions to occur exclusively at the chloromethyl group [1]. This protection minimizes unwanted side reactions such as aldol condensations or oxidations, which are common with free aldehydes. While direct yield comparisons in identical reactions are scarce, the principle of using a protected aldehyde to improve selectivity is well-established in organic synthesis .

Protecting Group Strategy Chemoselectivity Grignard Reactions

High Commercial Purity Availability: ≥97% GC Assay Ensures Reproducibility

2-Chloromethyl-1,3-dioxolane is routinely available from major suppliers with a minimum purity of 97% by GC analysis . In contrast, 2-bromomethyl-1,3-dioxolane is often offered with lower purity or requires custom synthesis . High purity of the chloro derivative minimizes batch-to-batch variability and ensures consistent performance in sensitive applications such as pharmaceutical intermediate synthesis .

Chemical Purity Quality Control Reproducibility

Differential Reactivity in Nucleophilic Substitution: Dioxolanes Exhibit Higher Reactivity Than Dioxanes

A study by Steinbeck et al. (1979) demonstrated that the reactivity of dioxanes was much lower than that of dioxolanes in nucleophilic substitution reactions [1]. While this study did not directly compare 2-chloromethyl-1,3-dioxolane to its dioxane analog, it establishes a class-level inference that the five-membered dioxolane ring confers higher reactivity due to ring strain and favorable orbital alignment compared to the six-membered dioxane ring [2]. This reactivity advantage is crucial for efficient functional group transformations.

Ring Strain Nucleophilic Substitution Comparative Reactivity

Optimal Use Cases for 2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1) Based on Quantitative Differentiation


Controlled Nucleophilic Substitution Reactions Requiring Moderate Electrophilicity

Use 2-chloromethyl-1,3-dioxolane when a balance of reactivity and stability is needed. Its lower electrophilicity compared to bromo analogs reduces the risk of over-alkylation and side reactions, making it ideal for introducing functional groups under mild conditions. The LogP of 0.5981 enhances solubility in organic solvents, facilitating homogeneous reaction conditions [1].

Large-Scale Pharmaceutical Synthesis of Doxofylline and Related Bronchodilators

Employ 2-chloromethyl-1,3-dioxolane as the key alkylating agent in the one-step synthesis of doxofylline from theophylline. Patent data confirm yields of 88-90% using this chloro derivative [2], making it the preferred halomethyl acetal for this high-volume pharmaceutical intermediate due to its superior yield and purity profile.

Multi-Step Organic Synthesis Requiring Aldehyde Protection

Utilize 2-chloromethyl-1,3-dioxolane as a protected aldehyde equivalent when a reaction sequence involves strong nucleophiles or bases that would otherwise react with a free aldehyde. The dioxolane ring remains intact under neutral and basic conditions but can be selectively cleaved under acidic conditions to unveil the aldehyde functionality at the desired step [3].

Process Development Requiring Favorable Physical Properties

Select 2-chloromethyl-1,3-dioxolane over heavier halogen analogs when distillation or liquid-liquid extraction is part of the purification workflow. Its boiling point (157-158 °C) and density (1.234 g/mL) are significantly lower than those of the bromo analog, reducing energy costs and simplifying phase separations .

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